tert-Butyl 3-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-1-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)azetidine-1-carboxylate is a complex organic compound that features a benzodiazepine core structure Benzodiazepines are well-known for their pharmacological properties, particularly in the treatment of anxiety, insomnia, and other central nervous system disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: This step involves the cyclization of an appropriate precursor to form the benzodiazepine ring.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a series of reactions involving intermediates such as azepinoindole.
Protection and Deprotection Steps: Protecting groups like tert-butyl (dimethyl)silyl chloride are used to protect functional groups during the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Tert-butyl 3-(2-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets in the body. These targets may include:
Receptors: The compound may bind to benzodiazepine receptors in the central nervous system, modulating their activity.
Enzymes: It may inhibit or activate certain enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate
Uniqueness
Tert-butyl 3-(2-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)azetidine-1-carboxylate is unique due to its combination of a benzodiazepine core with an azetidine ring, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H23N3O3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 3-(2-oxo-4,5-dihydro-3H-1,4-benzodiazepin-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)19-10-13(11-19)20-14-7-5-4-6-12(14)8-18-9-15(20)21/h4-7,13,18H,8-11H2,1-3H3 |
InChI Key |
FUUXSVHPSCZTOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C(=O)CNCC3=CC=CC=C32 |
Origin of Product |
United States |
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